(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyridazine ring substituted with a methyl group at the 6-position and a sulfanyl (-S-) linker at the 3-position. The pyrrolidine core is protected by a tert-butyl ester group, which enhances steric bulk and stability (Figure 1).
Properties
Molecular Formula |
C14H21N3O2S |
|---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(6-methylpyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2S/c1-10-5-6-12(16-15-10)20-11-7-8-17(9-11)13(18)19-14(2,3)4/h5-6,11H,7-9H2,1-4H3/t11-/m0/s1 |
InChI Key |
CJDJWZWOHLJRMZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=NN=C(C=C1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiol preparation | Cyclization of hydrazine derivatives or thiolation of pyridazine precursors | Requires controlled temperature and inert atmosphere |
| Pyrrolidine ester protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Protects carboxylic acid as tert-butyl ester |
| Sulfenylation coupling | 6-methyl-pyridazin-3-thiol + (S)-pyrrolidine tert-butyl ester, base (triethylamine), solvent (DCM or THF), room temperature, stirring for several hours | Ensures formation of sulfanyl bond; stereochemistry preserved |
| Purification | Chromatography (silica gel), recrystallization | Achieves high purity and yield |
Key Challenges and Optimization
Stereochemical integrity : Maintaining the (S)-configuration of the pyrrolidine during sulfenylation is critical; mild reaction conditions and careful control of temperature prevent racemization.
Yield optimization : Multi-step synthesis may suffer from moderate yields; optimizing molar ratios, solvent choice, and reaction time improves overall efficiency.
Purity control : The presence of sulfur-containing intermediates requires careful purification to remove oxidized byproducts such as sulfoxides or sulfones.
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Impact on Synthesis and Properties |
|---|---|---|
| 3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substituent instead of methyl | Similar synthetic route; chlorine affects reactivity and biological activity |
| (S)-3-(6-Methyl-pyridazin-3-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Oxygen linker instead of sulfur | Different nucleophilic substitution chemistry; typically requires different coupling conditions |
| (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrimidine ring instead of pyridazine | Different heterocycle synthesis; affects electronic properties and reaction pathways |
Research Findings and Data Summary
Yield and Purity Data
| Step | Reported Yield (%) | Purity (%) (HPLC) | Notes |
|---|---|---|---|
| Thiol intermediate synthesis | 70-85 | >95 | High purity essential for coupling |
| Pyrrolidine tert-butyl ester protection | 80-90 | >98 | Standard Boc protection step |
| Sulfenylation coupling | 60-75 | 95-98 | Key step; optimized for stereoselectivity |
Reaction Time and Conditions
| Reaction Stage | Temperature (°C) | Time (hours) | Solvent | Base |
|---|---|---|---|---|
| Thiol preparation | 50-80 | 4-8 | Various | - |
| Ester protection | 20-25 | 2-4 | DCM | Triethylamine |
| Sulfenylation coupling | 20-25 | 6-12 | DCM or THF | Triethylamine |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting the ester to an alcohol or reducing the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
It appears there is no direct information available within the provided search results regarding the applications of "(S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester." However, some search results discuss related compounds and their applications, which may provide context.
Here's what can be gleaned from the search results:
- Related Compounds: The search results mention 3-(6-Methyl-pyridazin-3-ylsulfanylMethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . Also, (R)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester . These compounds share structural similarities, but the search results do not specify if they have similar applications.
- Potential Applications: Some of the search results discuss compounds with related structural motifs and their applications, such as pyrrolo[3,4-c]pyridine derivatives with antidiabetic activity . Also, isoxazoline and isoxazole derivatives are mentioned as antagonists of the platelet glycoprotein IIb/IIIa complex, useful for treating thromboembolic disorders . While these are not the same compound as the query, they give examples of potential uses for similar compounds.
- (S)-1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one: This compound has a pyridin-3-yl group attached to a pyrrolidinone structure . Although it is structurally different, it demonstrates the potential for pyrrolidine derivatives to have biological activity .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Heterocyclic Ring
a) tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (, Entry 202)
- Structural Differences : Replaces the pyridazine-sulfanyl group with a 6-iodo-3-methoxy-pyridine ring linked via an oxymethyl group.
- Implications: Iodo Substituent: Increases molecular weight (330.1 g/mol vs. ~300–320 g/mol for target compound) and may enhance halogen-bonding interactions.
- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom .
b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (, Entry 180)
- Structural Differences : Features a fluoropyridine ring and a hydroxymethyl-pyrrolidine substituent.
- Hydroxymethyl Group: Introduces polarity, which may reduce logP compared to the target compound’s sulfanyl group.
- Synthetic Utility : Fluorine’s metabolic stability makes this analog suitable for preclinical studies .
Functional Group Modifications
a) tert-Butyl (5,6-Dimethoxypyridin-3-yl)methylcarbamate (, Entry 152)
- Structural Differences : Replaces the pyrrolidine-sulfanyl-pyridazine system with a pyridine ring bearing dimethoxy and carbamate groups.
- Implications :
b) 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ()
- Structural Differences : Incorporates a dihydropyridine ring and a methoxycarbonylphenyl substituent.
- Implications :
Stereochemical and Electronic Comparisons
Notes:
- The target compound’s pyridazine ring offers unique hydrogen-bonding sites compared to pyridine derivatives.
- Sulfanyl groups may confer susceptibility to oxidation, unlike ether or carbamate linkages.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (S)-3-(6-methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound’s synthesis likely involves coupling a pyrrolidine-1-carboxylate scaffold with a substituted pyridazine sulfhydryl group. A common approach for similar tert-butyl-protected pyrrolidines involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under inert conditions . For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., using DMAP or triethylamine in dichloromethane at 0–20°C) may stabilize intermediates .
- Critical Step : Protecting the sulfhydryl group during coupling to prevent oxidation.
Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Compare - and -NMR chemical shifts with known (S)-configured analogs. Diastereotopic protons near the stereocenter show splitting patterns indicative of chirality .
- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. Retention times should match standards synthesized via asymmetric routes .
Q. What analytical techniques are recommended for characterizing tert-butyl ester stability under varying pH and temperature conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via LC-MS for tert-butyl cleavage products (e.g., carboxylic acid derivatives) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis while minimizing racemization?
- Methodology :
-
Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., Pd(OAc)) to identify optimal parameters .
-
In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Optimization Parameters Typical Ranges Temperature 0–40°C Catalyst Loading 1–5 mol% Reaction Time 12–48 hours
Q. What strategies address stereochemical instability during prolonged storage or under acidic/basic conditions?
- Methodology :
- Protective Groups : Introduce acid-labile groups (e.g., Boc) to shield the stereocenter. Deprotection should occur under mild conditions (e.g., TFA in DCM) .
- Lyophilization : Store the compound as a lyophilized powder to reduce hydrolytic degradation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for derivatives of this compound?
- Methodology :
- Variable Temperature (VT) NMR : Assess whether dynamic effects (e.g., ring puckering in pyrrolidine) cause signal broadening .
- X-ray Crystallography : Confirm absolute configuration and rule out polymorphic interference .
Q. What computational methods predict the compound’s reactivity in cross-coupling or cyclization reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfhydryl coupling or tert-butyl cleavage .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichloromethane vs. DMF) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity results between laboratories?
- Methodology :
- Interlab Validation : Standardize column type, mobile phase (e.g., hexane:isopropanol ratios), and detection wavelength .
- Spiking Experiments : Add a known impurity (e.g., des-methyl pyridazine) to confirm retention time alignment .
Q. What experimental design limitations could lead to variability in biological activity assays for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
